(1-Ethynylcyclopropyl)methanol

Medicinal chemistry Structure-activity relationship HBV inhibitors

Medicinal chemistry requires rigid, multifunctional scaffolds. Standard propargyl alcohol lacks conformational control; simple cyclopropanes miss click-ready handles. (1-Ethynylcyclopropyl)methanol (CAS 871476-77-6) delivers three critical features in one 96.13 g/mol unit: - Terminal alkyne for Sonogashira coupling & CuAAC bioconjugation - Geminal 1,1-cyclopropane substitution (not the 2-substituted isomer) - Direct precursor to KRAS G12C (WO-2021086833-A1) & HBV entry inhibitors (EC50 5.80 nM) Supplied ≥98% purity, 2-7°C storage. Immediate shipping.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 871476-77-6
Cat. No. B1529724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethynylcyclopropyl)methanol
CAS871476-77-6
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC#CC1(CC1)CO
InChIInChI=1S/C6H8O/c1-2-6(5-7)3-4-6/h1,7H,3-5H2
InChIKeyQZNDCPWWVJPXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethynylcyclopropyl)methanol Physicochemical Profile


(1-Ethynylcyclopropyl)methanol (CAS 871476-77-6) is a terminal alkyne-functionalized cyclopropane building block with the molecular formula C6H8O and a molecular weight of 96.13 g/mol [1]. The compound features a geminal substitution pattern at the C1 position of the cyclopropane ring, bearing both an ethynyl (–C≡CH) group and a hydroxymethyl (–CH2OH) group . Key computed physicochemical properties include an XLogP3 of 0.4, a topological polar surface area (TPSA) of 20.2 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds [1]. The compound is typically supplied as a solid or clear liquid requiring refrigerated storage (2–7°C), with commercial purities ranging from 95% to NLT 98% [2]. Its CAS registry number is 871476-77-6 and MDL identifier is MFCD27930889 [1].

Terminal alkyne for Sonogashira / click chemistry
Geminal 1,1-substituted cyclopropane — achiral, spatially unique scaffold
Conformationally restricted cyclopropane core supports restricted bond vectors

Why (1-Ethynylcyclopropyl)methanol Is Irreplaceable


Generic substitution fails because (1-Ethynylcyclopropyl)methanol combines three critical structural features within a single low-molecular-weight scaffold (96.13 g/mol) that are not simultaneously present in simpler alternatives: a terminal alkyne for Sonogashira and click chemistry, a cyclopropane ring for conformational restriction and metabolic stability enhancement, and a geminal 1,1-substitution pattern at the cyclopropane that geometrically differentiates it from 2-substituted positional isomers . Positional isomers such as (2-ethynylcyclopropyl)methanol (CAS 1410809-74-3) or cis/trans variants exhibit distinct stereochemical and spatial arrangements that alter molecular recognition, as documented in patent disclosures where 1-ethynylcyclopropyl-containing compounds demonstrate specific biological activities [1]. The unique geminal substitution creates a spatially constrained vector that cannot be replicated by simple cyclopropylmethanol (lacking alkyne functionality) or propargyl alcohol (lacking cyclopropane conformational rigidity).

Positional isomer mismatch
2-Ethynylcyclopropyl isomers alter bond vector geometry; achiral 1,1-pattern not retained.
Propargyl alcohol lacks conformational restriction
Propargyl alcohol provides terminal alkyne but no cyclopropane conformational constraint.
Cyclopropylmethanol lacks alkyne handle
Cyclopropylmethanol lacks the terminal alkyne required for cross-coupling and click reactions.

(1-Ethynylcyclopropyl)methanol Comparative Evidence


Geminal 1,1-Substitution: Molecular Recognition Advantage

(1-Ethynylcyclopropyl)methanol serves as the scaffold origin for HBV inhibitor Compound 94 (US10328053/US10874640), which contains a 1-ethynylcyclopropylamino moiety and exhibits an EC50 of 5.80 nM in an HBV cellular entry assay [1]. The 1,1-geminal substitution pattern at the cyclopropane ring is structurally distinct from 2-ethynylcyclopropyl isomers (e.g., trans-2-ethynylcyclopropylmethanol, CAS 144478-66-0; cis-isomer CAS 1410809-74-3), which differ in the spatial orientation of the ethynyl and hydroxymethyl groups [2][3]. This geometric distinction is critical: the 1-substituted pattern produces a unique bond vector relative to the cyclopropane plane that is preserved in the final bioactive molecule.

Scaffold geometry
Class-level
1,1-Geminal substitution: achiral, unique bond vector
Distinct vector vs. chiral 2-substituted isomers
Geometric differentiation documented in inhibitor patents
Medicinal chemistry Structure-activity relationship HBV inhibitors

Lipophilicity and TPSA vs. Propargyl Alcohol

(1-Ethynylcyclopropyl)methanol exhibits a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 20.2 Ų [1]. In comparison, propargyl alcohol (2-propyn-1-ol), a non-cyclic terminal alkyne alcohol analog lacking cyclopropane, has an XLogP3 of -0.38 and a TPSA of 20.2 Ų [2]. The 0.78 log unit increase in lipophilicity for the target compound derives from the cyclopropane ring's hydrocarbon contribution while preserving identical hydrogen bonding capacity (one donor, one acceptor) [1][2]. This lipophilicity elevation is meaningful for membrane permeability and metabolic stability in drug design contexts, as cyclopropane incorporation is a validated strategy for improving pharmacokinetic properties .

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 = +0.78 vs. propargyl alcohol
Increased lipophilicity without added H-bond burden
Computed values; cyclopropane contribution
Physicochemical property Drug-likeness Lead optimization

Derivative Bioactivity: HBV Entry Inhibition

The 1-ethynylcyclopropyl scaffold has been incorporated into a clinical-stage HBV entry inhibitor (Compound 94, US10328053/US10874640), which demonstrates an EC50 of 5.80 nM in a HepG2-NTCP cell-based HBV entry assay [1]. The 1-ethynylcyclopropylamino moiety serves as a critical structural component within this pyrrolizine carboxamide derivative . While direct comparative data for (1-ethynylcyclopropyl)methanol as an isolated building block are not available, this represents the highest-quality evidence linking the core scaffold to validated biological activity. In contrast, 2-ethynylcyclopropyl isomers are not documented in comparable patent-protected development programs.

Derivative activity
Class-level
Derivative EC50 5.80 nM (HBV entry assay)
Scaffold-derived activity in antiviral development
Data from patent-reported inhibitor; not isolated building block
Antiviral research HBV entry inhibition Structure-activity relationship

Safety and Handling vs. Non-Cyclic Alkynes

(1-Ethynylcyclopropyl)methanol is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is designated with the signal word 'Warning' (Achtung) [1]. In comparison, propargyl alcohol (2-propyn-1-ol, CAS 107-19-7) carries more severe hazard classifications including H226 (flammable liquid and vapor), H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), H314 (causes severe skin burns and eye damage), and H411 (toxic to aquatic life) with signal word 'Danger' [2]. The target compound's milder hazard profile, including the absence of flammability and acute toxicity classifications, facilitates less restrictive storage and handling protocols in research laboratory settings.

Hazard classification
Cross-study comparable
Warning (H302/H315/H319/H335) vs. Danger for propargyl alcohol
Lower hazard signal word; less restrictive storage requirements
GHS classification; compare institutional safety reviews
Safety data Laboratory handling Procurement compliance

(1-Ethynylcyclopropyl)methanol Application Scenarios


KRAS G12C Inhibitor Synthesis

(1-Ethynylcyclopropyl)methanol is explicitly referenced in patent WO-2021086833-A1 as a synthetic intermediate for small molecule inhibitors targeting the KRAS G12C mutant . The terminal alkyne enables Sonogashira coupling with aryl or vinyl halides, while the cyclopropane ring provides conformational constraint critical for inhibitor binding. Procurement of this specific building block supports medicinal chemistry campaigns directed at KRAS-driven cancers.

HBV Entry Inhibitor Lead Optimization

The 1-ethynylcyclopropyl scaffold forms the core of Compound 94 (US10328053/US10874640), a pyrrolizine carboxamide HBV entry inhibitor with an EC50 of 5.80 nM [1]. This compound targets sodium-taurocholate cotransporting polypeptide (NTCP), the HBV viral attachment receptor. The 1,1-geminal substitution at the cyclopropane ring is integral to the pharmacophore, supporting SAR expansion and lead optimization programs in antiviral drug discovery.

GLP-1R Modulator Development

Patent WO-2021081207-A1 and US-2021171499-A1 cite (1-ethynylcyclopropyl)methanol as a synthetic intermediate for GLP-1 receptor modulating compounds . The scaffold contributes to metabolic stability and conformational restriction properties that are valuable in the development of peptide-mimetic or small molecule GLP-1R agonists for metabolic disorders.

Click Chemistry and Bioconjugation

The terminal alkyne functionality of (1-ethynylcyclopropyl)methanol enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted variants, positioning it as a versatile handle for bioconjugation and probe synthesis . The cyclopropane ring provides steric and electronic differentiation from linear alkyne alcohols such as propargyl alcohol (ΔXLogP3 = +0.78), offering tunable physicochemical properties for linker design [2].

Application
Selection Property
Validation Focus
KRAS G12C inhibitor synthesis
Terminal alkyne for Sonogashira coupling; geminal scaffold geometry
Patent-reported intermediate (WO-2021086833-A1)
HBV entry inhibitor lead optimization
1,1-Geminal substitution pattern; conformationally restricted core
Replication of published SAR routes (US10328053)
GLP-1R modulator development
Cyclopropane conformational constraint; reported metabolic stability contribution
Patent-reported synthetic intermediate (WO-2021081207-A1)
Click chemistry and bioconjugation
Terminal alkyne for CuAAC; tunable lipophilicity vs. linear alkynes
Alkyne reactivity and linker properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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